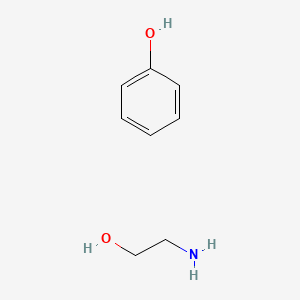
Ethanolamine phenolate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethanolamine phenolate is an organic compound formed by the reaction of ethanolamine and phenol. Ethanolamine, also known as 2-aminoethanol, is a bifunctional molecule containing both a primary amine and a primary alcohol group. Phenol, on the other hand, is an aromatic compound with a hydroxyl group attached to a benzene ring. The combination of these two compounds results in this compound, which has unique properties and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions: Ethanolamine phenolate can be synthesized through a simple acid-base reaction between ethanolamine and phenol. The reaction typically occurs in an aqueous or alcoholic medium, where ethanolamine acts as a base and deprotonates the phenol, forming the phenolate ion. The reaction can be represented as follows:
C6H5OH+HOCH2CH2NH2→C6H5O−+HOCH2CH2NH3+
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of catalysts to enhance the reaction rate and yield. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the complete conversion of reactants to the desired product.
化学反应分析
Types of Reactions: Ethanolamine phenolate undergoes various chemical reactions, including:
Oxidation: The phenolate ion can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Phenolate ions can be reduced to form hydroquinones.
Substitution: The aromatic ring of phenolate ions is highly reactive towards electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as sodium borohydride (NaBH_4) and lithium aluminum hydride (LiAlH_4) are used.
Substitution: Electrophilic reagents like nitric acid (HNO_3), sulfuric acid (H_2SO_4), and halogens (Cl_2, Br_2) are commonly employed.
Major Products:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Nitro, sulfo, and halogenated phenol derivatives
科学研究应用
Ethanolamine phenolate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme mechanisms and as a buffer in biochemical assays.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of surfactants, emulsifiers, and corrosion inhibitors.
作用机制
The mechanism of action of ethanolamine phenolate involves its interaction with various molecular targets and pathways. The phenolate ion can act as a nucleophile, participating in nucleophilic substitution reactions. Additionally, the ethanolamine moiety can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other biological molecules.
相似化合物的比较
Ethanolamine phenolate can be compared with other similar compounds, such as:
Dithis compound: Contains two ethanolamine units, leading to different reactivity and applications.
Trithis compound: Contains three ethanolamine units, offering unique properties in coordination chemistry.
Methylthis compound: Contains a methyl group, affecting its solubility and reactivity.
Uniqueness: this compound is unique due to its bifunctional nature, combining the properties of both ethanolamine and phenol. This allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various scientific and industrial applications.
属性
CAS 编号 |
64601-04-3 |
|---|---|
分子式 |
C8H13NO2 |
分子量 |
155.19 g/mol |
IUPAC 名称 |
2-aminoethanol;phenol |
InChI |
InChI=1S/C6H6O.C2H7NO/c7-6-4-2-1-3-5-6;3-1-2-4/h1-5,7H;4H,1-3H2 |
InChI 键 |
MMRQWPPZGQHNOV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)O.C(CO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



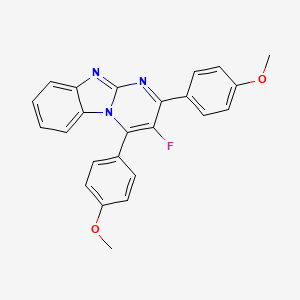

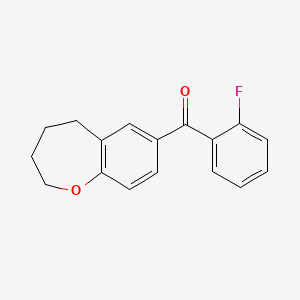

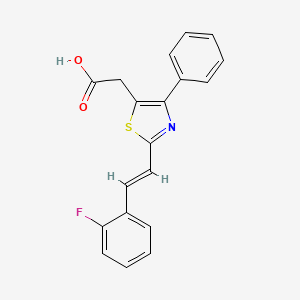
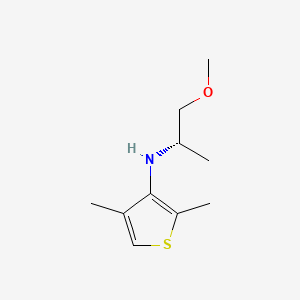



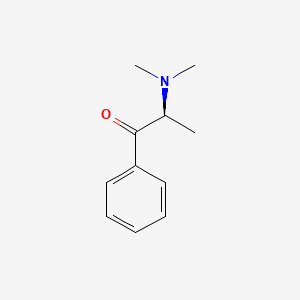
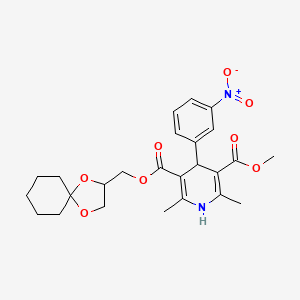
![aluminum;(2S,6aR,6aS,8aR)-10-[(2S,3R,4S,5S,6S)-6-carboxy-3-[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylate](/img/structure/B12723293.png)

